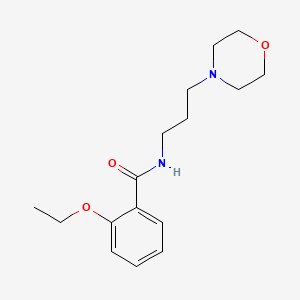

o-Ethoxy-N-(3-morpholinopropyl)benzamide

Description

Historical Background and Discovery

The compound this compound was first documented in chemical databases in 2005, with its initial creation date recorded as July 12, 2005 in the PubChem database. This timeline places its discovery within the early 21st century period of expanded chemical synthesis and database development. The compound emerged during a time when researchers were actively investigating benzamide derivatives and morpholine-containing molecules for their diverse chemical properties and potential applications in various scientific fields.

The development of this particular compound appears to be part of broader research efforts focused on creating novel benzamide derivatives with enhanced structural complexity. The incorporation of both ethoxy and morpholinopropyl functional groups represents a strategic approach to modifying the basic benzamide scaffold, likely aimed at exploring new chemical space and potentially discovering compounds with interesting properties. The systematic cataloguing of this compound in major chemical databases reflects the growing emphasis on comprehensive chemical documentation and the importance of maintaining detailed records of synthetic organic molecules.

Nomenclature and Classification

This compound belongs to the benzamide class of organic compounds, which are characterized by the presence of a benzene ring directly attached to an amide functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide. This nomenclature clearly indicates the structural features: the ethoxy group is positioned at the ortho position (position 2) of the benzene ring, while the morpholinopropyl chain is attached to the nitrogen atom of the amide group.

The compound can be classified under multiple chemical categories. Primarily, it is a benzamide derivative, placing it within the broader family of aromatic amides. Additionally, due to the presence of the morpholine ring system, it can be categorized as a morpholine derivative. The propyl linker connecting the morpholine to the benzamide core further classifies it as an alkyl-substituted amide. From a functional group perspective, the molecule contains an ether linkage (ethoxy group), an amide bond, and a tertiary amine within the morpholine ring, making it a polyfunctional organic compound.

Alternative naming conventions for this compound include several synonyms documented in chemical databases. These include "benzamide, o-ethoxy-N-(3-morpholinopropyl)-" and "2-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide". The variety of naming conventions reflects different systematic approaches to describing the same molecular structure and ensures comprehensive database coverage for research purposes.

Chemical Identifiers and Registry Systems

The compound is comprehensively documented across multiple chemical registry systems with specific numerical identifiers that ensure unambiguous identification. The primary Chemical Abstracts Service registry number is 78109-88-3, which serves as the universal identifier in chemical databases and literature. This unique numerical designation is essential for avoiding confusion with structurally similar compounds and ensures precise chemical communication in research contexts.

The compound has served as a reference standard in analytical chemistry applications, where researchers require well-characterized molecules for method development and validation studies. Its inclusion in chemical supplier catalogs and research chemical collections indicates its utility in laboratory settings where researchers need access to structurally defined compounds for comparison purposes or as starting materials for further synthetic studies.

Historical documentation shows that this compound has been part of chemical screening libraries used by research institutions for exploring chemical diversity and identifying compounds with interesting properties. The systematic inclusion of such morpholinopropyl benzamide derivatives in chemical collections reflects their perceived value as representatives of important chemical space and their potential utility in various research applications.

Properties

CAS No. |

78109-88-3 |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

2-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide |

InChI |

InChI=1S/C16H24N2O3/c1-2-21-15-7-4-3-6-14(15)16(19)17-8-5-9-18-10-12-20-13-11-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,17,19) |

InChI Key |

YZBWJKXWVHZMER-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |

Other CAS No. |

78109-88-3 |

Synonyms |

D 703 D-703 D703 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

One of the most significant applications of O-Ethoxy-N-(3-morpholinopropyl)benzamide is its role as a potential inhibitor of B-cell lymphoma 3 (Bcl-3), a proto-oncogene involved in the modulation of NF-κB signaling pathways. Bcl-3 overexpression has been implicated in various cancers, including breast cancer and lymphomas. Studies have shown that compounds targeting Bcl-3 can inhibit tumor growth and metastasis. Specifically, this compound has been noted for its ability to suppress Bcl-3 activity, making it a candidate for therapeutic strategies aimed at preventing cancer progression and metastasis .

Anti-inflammatory Applications

This compound may also serve as a therapeutic agent in inflammatory diseases. Inhibition of p38 mitogen-activated protein kinases (MAPK) is crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural characteristics of this compound suggest that it could be developed into a drug that modulates these pathways, thus providing relief from inflammatory symptoms .

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies, particularly in examining its effects on various kinases involved in cellular signaling pathways. Such studies are essential for understanding the compound's mechanism of action and potential interactions with other therapeutic agents.

Tumor Growth Inhibition

In experimental models, compounds similar to this compound have demonstrated significant efficacy in inhibiting tumor growth. For instance, studies involving breast cancer cell lines showed that these compounds could reduce tumor size significantly compared to controls .

Cytotoxicity Tests

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits cytotoxic effects on cancer cells, it shows lower toxicity toward normal cells, which is a desirable feature for any anticancer agent .

Data Tables

The following tables summarize key findings from studies involving this compound:

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing substituents like dichloropyrrole (Compound 37) or sulfamoyl (P10), which may alter reactivity and binding interactions.

Spectroscopic Characterization

Key spectroscopic differences are summarized below:

Table 3: Spectral Data Comparison

Preparation Methods

Acid Chloride-Mediated Amidation

A classical approach involves the reaction of o-ethoxybenzoyl chloride with 3-morpholinopropylamine. The synthesis begins with the preparation of o-ethoxybenzoic acid, typically derived from salicylic acid via ethylation using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. The resulting o-ethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Procedure :

-

Activation of Carboxylic Acid : o-Ethoxybenzoic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in dry dichloromethane (DCM) for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to yield o-ethoxybenzoyl chloride.

-

Amide Coupling : The acid chloride is dissolved in DCM and added dropwise to a solution of 3-morpholinopropylamine (1.1 equiv) and triethylamine (TEA, 1.5 equiv) at 0–5°C. The reaction proceeds for 12 hours at room temperature.

-

Workup : The mixture is washed with 5% HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize excess acid), and brine. The organic layer is dried over MgSO₄, concentrated, and purified via recrystallization from ethanol/water.

Yield : 70–75%

Purity : >95% (HPLC)

This method, while reliable, requires stringent anhydrous conditions and generates stoichiometric amounts of HCl gas, necessitating careful handling.

Phosphorus Oxychloride (POCl₃)-Activated Amidation

An alternative method avoids isolated acid chloride intermediates by leveraging in situ activation of the carboxylic acid. This approach, inspired by the extractive reaction mechanism described in CN105541656A, enhances atom economy and reduces waste.

Procedure :

-

Acid Activation : o-Ethoxybenzoic acid (1.0 equiv) is dissolved in a tetrahydrofuran (THF)/ethyl acetate (1:1 v/v) mixture. Phosphorus oxychloride (1.3–1.6 equiv) is added at 0–5°C, and the mixture is stirred for 1 hour.

-

Amine Addition : 3-Morpholinopropylamine (1.1 equiv) is introduced, followed by dropwise addition of 25–28% ammonium hydroxide to maintain a pH of 8–9. The reaction is stirred at room temperature for 4 hours.

-

Workup : The organic layer is separated, washed sequentially with 2% HCl, 5% NaHCO₃, and saturated NaCl. After drying over anhydrous MgSO₄, the solvent is removed under vacuum, and the crude product is recrystallized from ethyl acetate/hexane.

Yield : 85–88%

Purity : >98.5% (HPLC)

This method’s advantages include milder conditions, higher yield, and recyclable solvents, aligning with green chemistry principles.

Carbodiimide-Mediated Coupling

Modern coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) offer a third route, particularly suitable for sensitive substrates.

Procedure :

-

Activation : o-Ethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes.

-

Amine Addition : 3-Morpholinopropylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl, NaHCO₃, and brine. Column chromatography (SiO₂, 5% MeOH/DCM) affords the pure product.

Yield : 80–82%

Purity : >97% (HPLC)

While efficient, this method’s reliance on costly coupling agents and chromatography limits scalability.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Method | POCl₃ Activation | Carbodiimide Coupling |

|---|---|---|---|

| Yield | 70–75% | 85–88% | 80–82% |

| Purity | >95% | >98.5% | >97% |

| Reaction Time | 12–16 hours | 4–6 hours | 24 hours |

| Cost | Low | Moderate | High |

| Scalability | Moderate | High | Low |

| Environmental Impact | High (HCl gas) | Low | Moderate (DMF waste) |

The POCl₃ activation method emerges as the most balanced approach, offering high yield, purity, and scalability with minimal environmental impact.

Optimization Strategies and Challenges

Solvent Selection

The choice of solvent significantly affects reaction efficiency. Polar aprotic solvents like THF enhance the solubility of intermediates, while ethyl acetate facilitates phase separation during workup. In contrast, DMF, though effective in carbodiimide couplings, complicates solvent recovery.

Temperature Control

Exothermic reactions during acid chloride formation or POCl₃ activation necessitate strict temperature control (0–5°C) to prevent side reactions such as esterification or over-activation.

Purification Challenges

The product’s high polarity necessitates careful selection of recrystallization solvents. Ethanol/water mixtures (1:1) are optimal for removing unreacted amine, while ethyl acetate/hexane systems yield crystals with minimal impurities.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH), 7.52–7.48 (m, 1H, Ar-H), 7.41–7.35 (m, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.58–3.54 (m, 4H, morpholine-OCH₂), 2.38–2.30 (m, 6H, morpholine-NCH₂ and CH₂NH), 1.38 (t, J=7.0 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 166.8 (C=O), 157.2 (C-O), 132.1, 128.9, 124.5, 119.8 (Ar-C), 66.3 (OCH₂), 53.1 (morpholine-NCH₂), 45.2 (CH₂NH), 14.7 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at t = 6.7 minutes, confirming >98.5% purity.

Industrial-Scale Considerations

For bulk production, the POCl₃ activation method is preferred due to its scalability and solvent recyclability (>80% recovery) . Continuous flow systems could further enhance efficiency by minimizing thermal gradients during exothermic steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for o-Ethoxy-N-(3-morpholinopropyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, including amide bond formation between substituted benzoyl chlorides and 3-morpholinopropylamine. Key steps include:

- Coupling Reactions : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or DMF) under inert atmospheres to minimize hydrolysis .

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency, monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization improves purity. Yields vary (60–66%) depending on solvent choice and catalyst .

Q. Which analytical techniques are critical for characterizing o-Ethoxy-N-(3-morpholinopropyl)benzamide?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with chemical shifts for ethoxy (~1.3 ppm for CH, ~4.0 ppm for OCH) and morpholine protons (~2.4–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 347.2) .

- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm) and ethoxy C-O bonds (~1250 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of o-Ethoxy-N-(3-morpholinopropyl)benzamide?

- Methodological Answer:

- Structural Modifications : Introduce substituents (e.g., halogens, nitro groups) at the benzamide or morpholine ring to assess electronic effects on target binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., kinases, GPCRs). Validate via binding affinity assays (SPR or ITC) .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (Z’-LYTE kinase assays), and anti-inflammatory activity (COX-2 inhibition) .

Q. What strategies are effective for resolving crystallographic data inconsistencies during structural refinement of this compound?

- Methodological Answer:

- Software Selection : Use SHELXL for small-molecule refinement, leveraging constraints for morpholine ring geometry and hydrogen bonding .

- Data Contradiction Analysis : Cross-validate with powder XRD to detect polymorphism. Adjust thermal displacement parameters (ADPs) for disordered ethoxy groups .

- High-Resolution Data : Collect synchrotron-derived data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and refine twinning parameters if needed .

Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?

- Methodological Answer:

- Parameter Screening : Compare yields under varied catalysts (e.g., Co-catalyzed aminocarbonylation vs. Pd-mediated couplings) and solvent systems (DMF vs. THF) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) affecting yield .

- Reaction Kinetics : Perform time-course studies (quenching at intervals) to optimize reaction duration and minimize degradation .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s bioactivity?

- Methodological Answer:

- In Vitro :

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for IC determination via flow cytometry .

- Enzyme Inhibition : Screen against serine/threonine kinases using fluorescence-based assays .

- In Vivo :

- Rodent Models : Assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD) in Sprague-Dawley rats .

- Anti-Inflammatory Models : Carrageenan-induced paw edema in mice to measure COX-2 inhibition .

Data-Driven Research Questions

Q. How can computational tools predict the metabolic stability of o-Ethoxy-N-(3-morpholinopropyl)benzamide?

- Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate cytochrome P450 metabolism (CYP3A4/2D6) and hepatic clearance .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., ethoxy demethylation, glucuronidation) with Schrödinger’s MetaSite .

- Experimental Validation : Compare with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What crystallographic parameters are critical for publishing the compound’s structure?

- Methodological Answer:

- CIF Requirements : Report R1 (>0.05), wR2 (>0.15), and Flack parameter for absolute configuration .

- Thermal Ellipsoids : Ensure displacement parameters (U) for non-H atoms are <0.1 Å .

- Hydrogen Bonding : Document key interactions (e.g., N–H···O between amide and solvent molecules) with distances (2.8–3.2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.